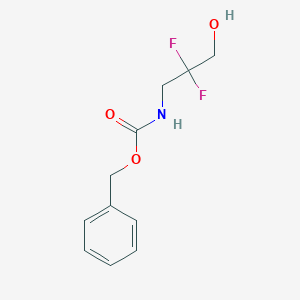

Benzyl (2,2-difluoro-3-hydroxypropyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

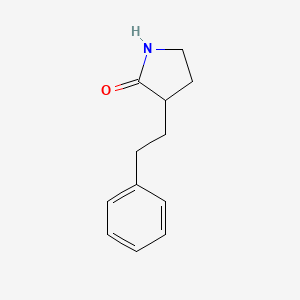

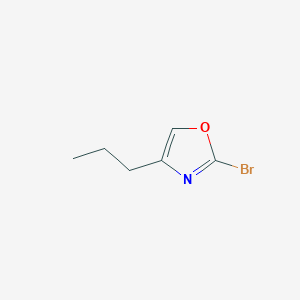

Benzyl (2,2-difluoro-3-hydroxypropyl)carbamate is a chemical compound with the molecular formula C11H13F2NO3 . It has an average mass of 245.223 Da and a monoisotopic mass of 245.086349 Da .

Molecular Structure Analysis

The molecular structure of Benzyl (2,2-difluoro-3-hydroxypropyl)carbamate consists of 11 carbon atoms, 13 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, and 3 oxygen atoms .Aplicaciones Científicas De Investigación

Prodrug Development

Benzyl carbamates, including those derived from benzoxazolones and oxazolidinones, have been explored as potential prodrugs. For instance, N-(Substituted 2-hydroxyphenyl)- and N-(substituted 2-hydroxypropyl)carbamates have been evaluated as drug delivery systems, releasing parent drugs in various pH environments. These studies highlight the use of benzyl carbamates in the development of prodrugs with controlled release characteristics (Vigroux, Bergon, & Zedde, 1995).Antitubercular Agents

Benzyl carbamates have shown significant potential as antitubercular agents. For example, (3-benzyl-5-hydroxyphenyl)carbamates demonstrated inhibitory activity against M. tuberculosis strains, indicating their potential as new antitubercular drugs (Cheng et al., 2019).Antibacterial Applications

Certain (3-benzyl-5-hydroxyphenyl)carbamates have been identified as potent inhibitors against Gram-positive bacteria, with no effect on Gram-negative bacteria. This indicates their potential as targeted antibacterial agents, with specific applications against drug-resistant strains (Liang et al., 2020).Asymmetric Synthesis

Benzyl carbamates have been used in asymmetric synthesis, particularly in the generation of enantioenriched secondary benzyl carbamates. This application is significant in the field of organic chemistry and pharmaceutical synthesis (Lange et al., 2008).Catalysis and Chemical Synthesis

Benzyl carbamates have played a role in catalytic processes, such as the Au(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates. This indicates their utility in the synthesis of complex organic compounds (Zhang et al., 2006).Organic Synthesis Reagents

Benzyl carbamates, like benzyl isopropoxymethyl carbamate, are used as reagents in Mannich reactions, a fundamental reaction type in organic chemistry. This illustrates their versatility in facilitating various synthetic pathways (Meyer et al., 2008).Photolabile Compounds Synthesis

Carbamoyl derivatives of photolabile benzoins, including benzyl carbamates, have been synthesized for potential applications in photochemistry (Papageorgiou & Corrie, 1997).

Safety and Hazards

While specific safety and hazard information for Benzyl (2,2-difluoro-3-hydroxypropyl)carbamate is not available, a related compound, Benzyl N-(3-hydroxypropyl)carbamate, has hazard statements H315, H319, and H335, indicating it may cause skin irritation, eye irritation, and respiratory irritation .

Propiedades

IUPAC Name |

benzyl N-(2,2-difluoro-3-hydroxypropyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2NO3/c12-11(13,8-15)7-14-10(16)17-6-9-4-2-1-3-5-9/h1-5,15H,6-8H2,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCIDMSWZFPABFF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC(CO)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F2NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

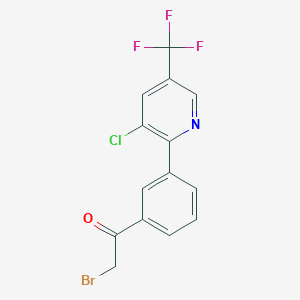

![4-((6-Fluoro-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoic acid](/img/structure/B1381503.png)

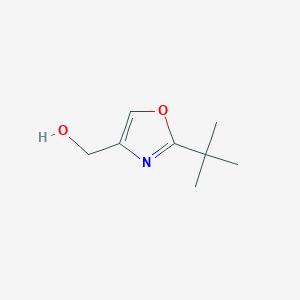

![1-{5-[(Propan-2-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine](/img/structure/B1381504.png)

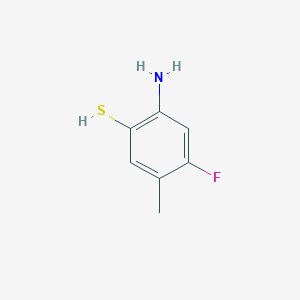

propylamine](/img/structure/B1381508.png)